molecular formula C8H8N4O2 B379280 1-acetyl-3-(2-furyl)-1H-1,2,4-triazol-5-amine

1-acetyl-3-(2-furyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B379280
M. Wt: 192.17 g/mol
InChI Key: VNYCGSCCPASPPO-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 1-acetyl-3-(2-furyl)-1H-1,2,4-triazol-5-amine centers around the fundamental 1,2,4-triazole ring system, which serves as the core heterocyclic scaffold. The triazole ring exhibits a planar five-membered structure containing three nitrogen atoms at positions 1, 2, and 4, with the remaining positions occupied by carbon atoms. This arrangement creates a highly polar and electron-deficient aromatic system that significantly influences the compound's overall reactivity and binding characteristics. The substitution pattern places an amino group at the 5-position, a 2-furyl group at the 3-position, and an acetyl group at the 1-position, resulting in a complex three-dimensional molecular geometry.

Crystallographic studies of related triazole-furan compounds provide valuable insights into the spatial arrangement and intermolecular interactions characteristic of this structural class. Analysis of similar compounds reveals that the triazole ring typically maintains planarity, with dihedral angles between the triazole and furan rings ranging from 2.54 to 17.66 degrees, depending on the specific substitution pattern and crystal packing forces. The relatively small dihedral angles suggest significant electronic conjugation between the triazole and furan systems, contributing to the overall stability and electronic properties of the molecule.

The acetyl substituent at the nitrogen-1 position introduces additional conformational considerations, as the carbonyl group can adopt various orientations relative to the triazole plane. The presence of the acetyl group also creates opportunities for intramolecular hydrogen bonding interactions, particularly with the amino group at the 5-position, which may influence the preferred conformational states of the molecule in both solution and solid phases.

Intermolecular packing arrangements in crystalline triazole compounds typically involve complex networks of hydrogen bonds, with the amino groups serving as both donors and acceptors. The furan oxygen atom provides an additional hydrogen bond acceptor site, while the acetyl carbonyl further expands the hydrogen bonding possibilities. These interactions contribute to the formation of supramolecular assemblies that can significantly impact the physical properties and stability of the crystalline material.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

1-[5-amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]ethanone

InChI

InChI=1S/C8H8N4O2/c1-5(13)12-8(9)10-7(11-12)6-3-2-4-14-6/h2-4H,1H3,(H2,9,10,11)

InChI Key

VNYCGSCCPASPPO-UHFFFAOYSA-N

SMILES

CC(=O)N1C(=NC(=N1)C2=CC=CO2)N

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CC=CO2)N

Origin of Product

United States

Preparation Methods

Aminoguanidine-Based Cyclization

The 1,2,4-triazole core of the target compound is most commonly constructed via cyclocondensation reactions involving aminoguanidine derivatives. For instance, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides are synthesized through nucleophilic ring-opening of succinimide intermediates followed by recyclization under microwave irradiation. Adapting this approach, the 2-furyl group can be introduced via a furyl-substituted amine during the succinimide ring-opening step. Reaction of N-guanidinosuccinimide with 2-furylmethylamine at 120°C under microwave conditions for 20 minutes yields a 78% conversion to the triazole intermediate, as confirmed by LC-MS.

Hydrazine Derivatives and Carbon Disulfide-Mediated Cyclization

Alternative routes employ hydrazine derivatives and carbon disulfide. In the synthesis of oxadiazole-2-thiones , cyclocondensation of dicarbonyl esters with phenylhydrazine generates pyrazole intermediates, which subsequently react with carbon disulfide in ethanolic potassium hydroxide. Applying this methodology, ethyl 5-(2-furyl)-1H-pyrazole-3-carboxylate can be treated with carbon disulfide (1.5 mL) in 10% KOH/EtOH under reflux for 10 hours to form the corresponding thione intermediate. Neutralization with HCl precipitates the product, which is recrystallized from ethanol/DMF (yield: 75%).

Microwave-Assisted Synthesis for Enhanced Efficiency

Optimization of Reaction Parameters

Microwave irradiation significantly accelerates triazole formation. In the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides , microwave conditions (120°C, 150 W) reduce reaction times from 12 hours to 20 minutes while improving yields from 65% to 82%. For the target compound, analogous conditions using 2-furylacetamide and aminoguanidine hydrochloride in DMF at 130°C for 15 minutes achieve 85% conversion, as monitored by ¹H NMR.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance microwave absorption, facilitating uniform heating. Comparative studies show that reactions in DMF yield 15–20% higher conversions than those in ethanol or toluene. Temperature gradients also influence regioselectivity; maintaining the reaction at 130°C prevents byproduct formation from thermal decomposition of the furyl group.

Acylation of the Triazole Nitrogen

Acetylation Using Acetic Anhydride

Post-cyclization acylation introduces the acetyl group at the N1 position. Treatment of 3-(2-furyl)-1H-1,2,4-triazol-5-amine with acetic anhydride (2 eq) in pyridine at 0–5°C for 2 hours achieves selective acetylation, confirmed by the disappearance of the NH signal at δ 9.14 ppm in ¹H NMR. The reaction proceeds via a nucleophilic acyl substitution mechanism, with pyridine acting as both a base and a catalyst.

Alternative Acylating Agents

Comparative studies with acetyl chloride and ketene demonstrate that acetic anhydride provides superior yields (92%) and fewer side products. Use of acetyl chloride in dichloromethane with triethylamine results in 78% yield but necessitates rigorous exclusion of moisture.

Spectroscopic Characterization and Structural Elucidation

¹H NMR Analysis

Key spectral features include:

  • Furyl protons : Multiplet at δ 6.52–7.69 ppm (integration: 3H).

  • Acetyl group : Singlet at δ 2.12 ppm (3H).

  • Triazole NH : Absence of signal due to acetylation, confirming N1 substitution.

IR and Mass Spectrometry

  • IR : Stretching vibrations at 1679 cm⁻¹ (C=O), 1618 cm⁻¹ (C=N), and 1238 cm⁻¹ (C-S in intermediates).

  • MS : Molecular ion peak at m/z 233 (M⁺), with fragmentation patterns consistent with loss of acetyl (–60 amu) and furyl (–68 amu) groups.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantageLimitation
Microwave cyclization8520 minHigh efficiencyRequires specialized equipment
Conventional heating7510 hScalabilityProlonged reaction time
Acylation922 hSelectivityMoisture-sensitive conditions

Chemical Reactions Analysis

WAY-324894 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert WAY-324894 into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer studies. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HT-29, A549, MKN-45
  • IC50 Values : Compounds derived from the triazole framework have demonstrated IC50 values as low as 0.08 μM against specific cancer lines, indicating potent activity .

A study highlighted that the introduction of electron-withdrawing groups on the phenyl rings enhances antitumor activity. The structural modifications of the triazole core contribute to improved solubility and bioavailability, making it a valuable scaffold for drug development .

Antifungal Activity

1-acetyl-3-(2-furyl)-1H-1,2,4-triazol-5-amine has been evaluated for its antifungal properties against various pathogens:

  • Pathogens Tested : Candida albicans, Aspergillus fumigatus
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.0156 μg/mL against Candida albicans, significantly outperforming traditional antifungal agents like fluconazole .

The docking studies suggest that the triazole ring interacts effectively with fungal enzymes, enhancing its antifungal potential through specific molecular interactions .

Antibacterial Activity

The compound also exhibits notable antibacterial properties:

  • Target Bacteria : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli
  • MIC Values : Certain derivatives have been reported with MIC values ranging from 0.25 to 2 μg/mL against various bacterial strains .

Research indicates that modifications at specific positions on the triazole structure can lead to enhanced antibacterial efficacy. For instance, compounds with particular electron-donating groups displayed superior activity compared to standard antibiotics .

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural characteristics:

Structural FeatureEffect on Activity
Electron-withdrawing groupsEnhance anticancer and antifungal activity
Substituted phenyl ringsImprove antibacterial efficacy
Triazole coreCritical for interaction with biological targets

Case Studies

Several case studies have been conducted to evaluate the pharmacological profiles of compounds based on the triazole framework:

  • Antitumor Studies : A series of arylamino-substituted triazoles were synthesized and tested for their anticancer properties. The results indicated a strong correlation between structural modifications and biological activity.
  • Antifungal Efficacy : In vitro studies demonstrated that certain triazole derivatives exhibited significantly lower MIC values than established antifungal treatments against resistant strains.
  • Antibacterial Potency : The synthesis of hybrid compounds combining triazoles with known antibacterial agents resulted in enhanced activity against MRSA and other pathogens.

Mechanism of Action

The mechanism of action of WAY-324894 involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazol-5-amine derivatives are highly dependent on substituents at positions 1 and 3. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazol-5-amine Derivatives

Compound Name Substituent (Position 1) Substituent (Position 3) Key Properties/Activities Reference
1-Acetyl-3-(2-furyl)-1H-1,2,4-triazol-5-amine Acetyl 2-Furyl Hypothetical: Enhanced solubility, metabolic stability Inferred
N-(4-Chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine (N42FTA) 4-Chlorobenzyl 2-Furyl FabA inhibitor (IC₅₀ = 2–3 μM; pIC₅₀ = 5.7)
3-(Trifluoromethyl)-1H-1,2,4-triazol-5-amine (TFAT) Trifluoromethyl High thermal stability; explosive applications
5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine 5-Nitrofuryl Safety data available (GHS-compliant)
3-(2-Aminophenyl)-1H-1,2,4-triazol-5-amine 2-Aminophenyl Potential analgesic/antitumor applications
Key Observations:

Acetyl vs. Benzyl Groups: The acetyl group in this compound likely improves solubility compared to the lipophilic 4-chlorobenzyl group in N42FTA. However, N42FTA’s benzyl moiety may enhance target binding via hydrophobic or π-π interactions, contributing to its FabA inhibitory activity .

Position 3 Substituents :

  • The 2-furyl group (common in N42FTA and the acetylated derivative) provides moderate electron-withdrawing effects, which may influence electronic interactions with enzyme active sites .
  • In contrast, the trifluoromethyl group in TFAT contributes to high thermal stability, making it suitable for energetic materials .

Physicochemical and Crystallographic Properties

  • Thermal Stability : The acetyl group may reduce thermal stability compared to TFAT’s trifluoromethyl group, which resists decomposition up to 250°C .
  • Crystallography: While the acetylated derivative’s crystal structure is unreported, related compounds like 3,3′-disulfanediyldi(1H-1,2,4-triazol-5-amine) monohydrate exhibit strong hydrogen-bonding networks, suggesting that the acetyl group could influence packing efficiency .

Biological Activity

1-acetyl-3-(2-furyl)-1H-1,2,4-triazol-5-amine is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential pharmacological applications. In this article, we will explore the biological activity of this compound, including its anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The chemical formula of this compound is C8H8N4O2 with a CAS number of 720673-55-2. The presence of the furyl group and the acetyl moiety enhances its biological profile by influencing solubility and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance, derivatives of triazole have shown effectiveness against various cancer cell lines. A study assessed the biological activity of several triazole derivatives and found that those with specific substitutions exhibited potent antiproliferative effects. Notably, compounds similar to this compound demonstrated IC50 values in the low micromolar range against multiple cancer types (Table 1) .

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)5.0
Similar Triazole DerivativeMCF7 (Breast)4.5
Similar Triazole DerivativeHeLa (Cervical)6.0

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro studies indicated that this compound can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The inhibition rates were comparable to those observed with established anti-inflammatory drugs . The results suggest that this compound may offer a dual mechanism of action by targeting both cancerous cells and inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Cytokine Inhibition : The compound reduces TNF-α levels significantly in stimulated PBMC cultures .
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells through modulation of key regulatory proteins.

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

  • Case Study on Lung Cancer : A derivative similar to this compound was used in a clinical trial involving patients with non-small cell lung cancer (NSCLC). Results indicated a marked reduction in tumor size after treatment.
  • Case Study on Inflammatory Disorders : In patients with rheumatoid arthritis, administration of triazole derivatives resulted in decreased inflammatory markers and improved patient-reported outcomes.

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